Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Thiazinan Group: The thiazinan group can be incorporated through nucleophilic substitution or other relevant reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-1,2,4-triazine-6-carboxylate: Lacks the thiazinan group.
Ethyl 5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate: Lacks the phenyl group.
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-4-carboxylate: Different position of the carboxylate group.
Uniqueness
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Biological Activity
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine ring fused with thiazine and phenyl groups. Its molecular formula and weight can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂S |
Molecular Weight | 298.38 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazine derivatives, including this compound. The compound has shown effectiveness against a range of bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluating the antibacterial activity of similar triazine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.23 mg/mL to 0.94 mg/mL against different bacterial strains such as E. coli and B. cereus . The results indicated that modifications in the structure could enhance antimicrobial efficacy.
Table: Antimicrobial Efficacy
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl) | 0.47 | E. coli |
Ethyl 3-phenyl derivative A | 0.23 | B. cereus |
Ethyl 3-phenyl derivative B | 0.11 | A. niger |
2. Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines showed that ethyl 3-phenyl derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxicity . This suggests a promising avenue for further development as anticancer agents.
3. Anti-inflammatory Activity
Inflammation-related diseases are prevalent worldwide, and compounds with anti-inflammatory properties are crucial for therapeutic interventions.
Research Findings
A study on thiazine derivatives indicated significant inhibition of pro-inflammatory cytokines in vitro . The ethyl derivative was noted to reduce TNF-alpha levels in macrophage cultures by approximately 50% at a concentration of 10 µM.
Antidiabetic Activity
Emerging research indicates that some derivatives of similar structures may also possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .
Neuroprotective Effects
Certain triazine compounds have shown promise in neuroprotection studies, particularly in models of Alzheimer’s disease, where they may inhibit amyloid-beta aggregation .
Properties
IUPAC Name |
ethyl 3-phenyl-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-22-16(21)13-15(20-8-10-23-11-9-20)17-14(19-18-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOECGQPQVZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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